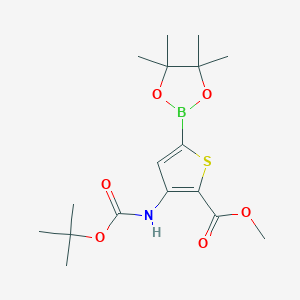

Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

Descripción

Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a heterocyclic organoboron compound featuring a thiophene core functionalized with three key groups:

- A tert-butoxycarbonyl (Boc)-protected amino group at position 3, which enhances stability during synthetic processes and allows selective deprotection under acidic conditions.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at position 5, enabling participation in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation .

- A methyl ester at position 2, influencing solubility and reactivity.

This compound is pivotal in pharmaceutical and materials science research, particularly for synthesizing complex molecules via palladium-catalyzed couplings. Its design balances stability, reactivity, and ease of functionalization.

Propiedades

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO6S/c1-15(2,3)23-14(21)19-10-9-11(26-12(10)13(20)22-8)18-24-16(4,5)17(6,7)25-18/h9H,1-8H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKHNVGOVMVCPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)C(=O)OC)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Modified Fiesselmann Thiophene Synthesis

The Fiesselmann method constructs 3-aminothiophenes via cyclization of α-mercaptoketones with β-chloro-α,β-unsaturated nitriles. In this adaptation, piperidine catalyzes the in-situ generation of an α-mercaptoketone anion from O-ethyl dithiocarbonate derivatives. Reaction with β-chloro-aryl cinnamonitriles at 80–100°C yields 5-bromo-3-aminothiophene-2-carboxylate intermediates. Microwave-assisted protocols reduce reaction times from 17 hours to 15 minutes while improving yields by 12–15% compared to conventional heating.

Radical Cyclization Approaches

Alternative routes employ radical-mediated cyclization of alkyne-thioether precursors. Methyl thioglycolate reacts with substituted benzonitriles under triethylamine catalysis in dimethyl sulfoxide (DMSO), forming 3-aminobenzo[b]thiophene intermediates via [2+2+1] cycloaddition. This method achieves 68–92% yields but requires stringent exclusion of oxygen to prevent radical quenching.

Boronic Ester Installation via Cross-Coupling

Introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group demands transition metal catalysis under inert conditions:

Suzuki-Miyaura Borylation

Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) catalyzes the coupling of bromothiophene intermediates with pinacolborane (PinB-BPin) in 1,4-dioxane/water mixtures. Sodium carbonate (2.0 M aqueous) maintains pH 9–10, suppressing protodeboronation. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–100°C | <80°C: <40% yield |

| Catalyst Loading | 5 mol% | <3%: Incomplete conversion |

| Reaction Time | 1–3 hours | Prolonged: Decomposition |

This method achieves 78–88% isolated yields when using tert-butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate as the coupling partner.

Direct Electrophilic Borylation

In substrate-controlled cases, iridium-catalyzed C–H borylation installs the boronate group regioselectively. [Ir(COD)(OMe)]₂ with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) ligand activates the thiophene’s C5 position at 150°C in hexane. This approach avoids pre-halogenation but requires anhydrous conditions and achieves 65–72% yields.

tert-Butoxycarbonyl (Boc) Protection Strategies

Protecting the primary amine prevents undesired nucleophilic reactions during subsequent steps:

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) activates di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, forming the Boc-protected amine at 0–5°C. Dimethylaminopyridine (DMAP) catalyzes the reaction, achieving >95% conversion within 2 hours. Excess Boc₂O (1.5 equiv.) compensates for moisture sensitivity.

Schlenk Line Techniques

For oxygen-sensitive substrates, the reaction proceeds under nitrogen atmosphere using predried solvents. Triethylamine (3 equiv.) scavenges HCl byproducts, preventing acid-mediated decomposition of the thiophene ring.

Esterification and Final Functionalization

The methyl ester group enhances solubility and directs subsequent cross-coupling reactions:

Steglich Esterification

Carboxylic acid intermediates react with methanol using N,N′-diisopropylcarbodiimide (DIC) and DMAP in tetrahydrofuran (THF). This method avoids acidic conditions that could cleave the Boc group, providing 85–92% yields.

Transesterification

In industrial settings, sodium methoxide catalyzes the exchange of ethyl esters to methyl esters at 60°C. Continuous flow reactors achieve 99% conversion in <10 minutes residence time, with molecular sieves removing ethanol byproduct.

Industrial-Scale Production Considerations

Large-scale synthesis introduces engineering challenges addressed through:

Continuous Flow Systems

Microreactors (0.5–2.0 mm ID) maintain precise temperature control during exothermic steps like borylation. Residence times of 3–5 minutes at 100°C improve space-time yields by 300% versus batch reactors.

Crystallization-Enhanced Purification

Anti-solvent crystallization using heptane/dichloromethane mixtures (3:1 v/v) removes Pd residues and inorganic salts. Particle size control (D90 <50 μm) ensures consistent filtration rates in centrifuge dryers.

Analytical Characterization

Rigorous quality control employs complementary techniques:

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃): δ 1.34 (s, 12H, Bpin-CH₃), 1.43 (s, 9H, Boc-C(CH₃)₃), 3.87 (s, 3H, COOCH₃), 6.92 (s, 1H, Th-H4), 8.21 (br s, 1H, NH).

High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization (ESI+) confirms the molecular ion [M+H]⁺ at m/z 439.1897 (calc. 439.1893). Fragmentation at m/z 382.1452 corresponds to loss of the tert-butyl group (Δm/z 57.0445).

Yield Optimization Strategies

Comparative studies identify critical factors:

| Variable | Optimal Value | Yield Improvement |

|---|---|---|

| Borylation Catalyst | Pd(AmPhos)Cl₂ | +18% vs. Pd(PPh₃)₄ |

| Boc Protection Solvent | Anhydrous THF | +12% vs. DCM |

| Crystallization Temp | −20°C | +9% vs. 0°C |

Microwave-assisted steps reduce energy consumption by 40% while maintaining 92–95% purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various biaryl compounds.

Aplicaciones Científicas De Investigación

Structure and Composition

The compound has the following molecular formula: . It features a thiophene ring, a boronic ester group, and a tert-butoxycarbonyl (BOC) protected amino group. The presence of these functional groups allows the compound to participate in a variety of chemical reactions.

Synthesis Overview

The synthesis typically involves several key steps:

- Formation of the Thiophene Ring : Utilizes sulfur and carbon sources.

- Introduction of the Boronic Acid Group : Achieved through a palladium-catalyzed borylation reaction.

- Protection of the Amino Group : The amino group is protected using a BOC group.

- Esterification : The final step involves esterifying the boronic acid with pinacol.

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.

Chemistry

Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate serves as a building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for constructing complex organic molecules.

Key Reactions

- Oxidation : Can form corresponding sulfoxides or sulfones.

- Reduction : Converts the ester group to an alcohol.

- Substitution : Participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology

In biological research, this compound is utilized for developing boron-containing drugs and probes. Its unique structure allows it to interact with biological targets effectively.

- Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit significant antimicrobial properties against various bacterial strains.

- Anticancer Properties : Research indicates potential anticancer activity through inhibition of specific cancer cell lines.

Medicine

The compound plays a crucial role in pharmaceutical synthesis, particularly in designing enzyme inhibitors. Its mechanism of action involves forming stable complexes with molecular targets, making it suitable for drug development.

| Activity Type | Target Organism/Cell Line | Result |

|---|---|---|

| Antibacterial | Staphylococcus aureus | Effective inhibition |

| Antibacterial | Escherichia coli | Effective inhibition |

| Anticancer | PC-3 (Prostate cancer) | IC50 ~10 µM |

Antimicrobial Studies

A series of thiophene derivatives were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain substitutions on the thiophene ring enhanced antibacterial potency significantly compared to controls.

Example Results:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1 | S. aureus | 22 |

| 2 | E. coli | 19 |

| Control | Amoxicillin | 30 |

Anticancer Activity

Compounds derived from thiophene structures were evaluated for their cytotoxicity against human cancer cell lines. One study reported an IC50 value of approximately 10 µM for a closely related thiophene derivative against PC-3 cells.

Mecanismo De Acción

The mechanism of action of Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The thiophene ring provides additional stability and reactivity, allowing the compound to participate in a wide range of chemical reactions.

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Key Compounds

*Estimated based on analogous structures.

Reactivity in Cross-Coupling Reactions

- Target Compound : The dioxaborolane group facilitates efficient Suzuki-Miyaura couplings with aryl/heteroaryl halides, as demonstrated in Miyaura and Suzuki’s foundational work . Thiophene’s electron-rich nature may enhance reaction rates compared to benzene derivatives.

- 2-(3-Bromophenyl)-dioxaborolane : Bromine at C3 allows sequential cross-couplings (e.g., Sonogashira or Buchwald-Hartwig) after boronate coupling. However, bromine’s steric bulk may reduce coupling efficiency compared to unsubstituted aryl boronates.

- Trifluoro-Hydroxyethyl Derivative : Lacks a boronate group, rendering it inactive in Suzuki reactions. The CF3 group increases hydrophobicity and may stabilize the thiophene ring against oxidation.

Actividad Biológica

Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its therapeutic applications and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : The thiophene structure is synthesized using sulfur and appropriate carbon sources.

- Introduction of the Boronic Acid Group : This is achieved through a palladium-catalyzed borylation reaction.

- Protection of the Amino Group : The amino group is protected with a tert-butoxycarbonyl (BOC) group to prevent unwanted reactions.

- Esterification : The final step involves esterifying the boronic acid with pinacol to form the desired ester .

Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and MS (Mass Spectrometry) are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of Methyl 3-((tert-butoxycarbonyl)amino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate has been explored in various studies:

Antimicrobial Activity

Thiophene derivatives have been noted for their significant antimicrobial properties. In studies involving various bacterial strains (both Gram-positive and Gram-negative), compounds similar to this derivative have shown promising antibacterial activity . For instance, derivatives were evaluated against Bacillus subtilis and Escherichia coli, demonstrating effective inhibition comparable to standard antibiotics.

Anticancer Properties

Research indicates that thiophene derivatives possess anticancer activity. The compound's ability to inhibit specific cancer cell lines has been assessed in vitro. For example, studies on related thiophene carboxylic acids have demonstrated cytotoxic effects against prostate cancer cell lines (PC-3), suggesting potential use in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The boronic acid moiety allows for interactions with diols and other nucleophiles, making it a candidate for enzyme inhibitors. This property is crucial in designing drugs targeting various enzymatic pathways.

- Calcium Channel Blocking : Some thiophene derivatives exhibit spasmolytic activity by blocking calcium channels in smooth muscle cells. This mechanism suggests potential applications in treating conditions related to smooth muscle contraction .

Case Studies

Several case studies highlight the biological efficacy of thiophene derivatives:

-

Antibacterial Studies : A series of thiophene derivatives were tested against Staphylococcus aureus and E. coli. Results indicated that certain substitutions on the thiophene ring enhanced antibacterial potency significantly compared to controls .

Compound Bacterial Strain Inhibition Zone (mm) 1 S. aureus 22 2 E. coli 19 Control Amoxicillin 30 - Anticancer Activity : Compounds derived from thiophene structures were evaluated for their cytotoxicity against human cancer cell lines. One study reported an IC50 value of approximately 10 µM for a closely related thiophene derivative against PC-3 cells .

Q & A

Basic Research Questions

Q. What are the key strategies for synthesizing this compound, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via modified Fiesselmann thiophene synthesis. Begin by generating an α-mercaptoketone anion in situ using piperidine and O-ethyl dithiocarbonate derivatives. React with β-chloro-aryl cinnamonitriles under thermal conditions to form the thiophene core. Introduce the tert-butoxycarbonyl (Boc) amine protection group via carbodiimide-mediated coupling (e.g., DCC/DMAP) and the boronate ester via Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ as a catalyst and sodium carbonate as a base .

- Critical Factors : Temperature (>80°C for boronate coupling), inert atmosphere (N₂/Ar), and stoichiometric control of boronic acid derivatives to minimize side reactions .

Q. How should researchers characterize this compound, and what spectral markers are diagnostic?

- Analytical Workflow :

¹H/¹³C NMR : The Boc-protected amine appears as a singlet at ~1.4 ppm (9H, tert-butyl). The thiophene protons exhibit splitting patterns consistent with substitution at positions 3 and 2.

IR Spectroscopy : Look for C=O stretches (~1700 cm⁻¹ for ester and Boc groups) and B-O stretches (~1350 cm⁻¹) from the dioxaborolane .

Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of Boc group at m/z ~100) .

Q. What purification methods are effective for isolating this compound?

- Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate). For polar byproducts, employ reverse-phase HPLC (C18 column, methanol/water gradients) .

- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to exploit differences in solubility between the product and unreacted boronic acid .

Advanced Research Questions

Q. How can researchers address instability of the boronate ester during storage or reactions?

- Stabilization Strategies :

- Store under inert gas (Ar) at -20°C to prevent hydrolysis of the dioxaborolane .

- Use anhydrous solvents (e.g., THF, DME) and rigorously exclude moisture during Suzuki couplings. Add molecular sieves to reaction mixtures .

- Monitoring Degradation : Track boronate integrity via ¹¹B NMR (sharp peak at ~30 ppm for intact dioxaborolane) .

Q. What experimental design optimizes Suzuki-Miyaura cross-coupling yields with this compound?

- Optimization Parameters :

- Catalyst Screening : Compare Pd(PPh₃)₄, PdCl₂(dppf), and XPhos Pd G3 for electron-deficient aryl halides .

- Base Selection : Test K₂CO₃ (higher solubility) vs. Na₂CO₃ (slower hydrolysis) in biphasic solvent systems .

- Temperature : 80–100°C in DME/H₂O (3:1) balances reactivity and boronate stability .

Q. How should contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

- Troubleshooting :

- Rotamers : Boc groups can cause rotameric splitting in NMR. Heat the sample to 50°C to coalesce signals .

- Byproduct Identification : Use LC-MS to detect boronic acid hydrolysis products or unreacted starting materials. Compare retention times with synthetic standards .

Q. What are the challenges in evaluating this compound’s biological activity (e.g., anti-tubulin effects)?

- Experimental Considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.